Meglumine acetrizoate, also known as sodium acetrizoate, is a radiopaque contrast agent primarily used in medical imaging procedures. This compound is notable for its ability to enhance the visibility of internal structures during X-ray and computed tomography scans. It belongs to a class of compounds known as iodinated contrast media, which are characterized by their high iodine content that provides the necessary radiopacity.
Meglumine acetrizoate is synthesized from the combination of acetrizoic acid and meglumine. It is widely used in various medical imaging applications due to its favorable pharmacokinetic properties and relatively low toxicity profile compared to other contrast agents.
Meglumine acetrizoate is classified as a non-ionic iodinated contrast medium. It falls under the category of water-soluble contrast agents, which are essential in enhancing the clarity of images obtained during radiological examinations.
The synthesis of meglumine acetrizoate involves several key steps:
The reaction conditions, such as temperature, time, and pH, are critical for optimizing yield and purity. The use of solvents that enhance solubility and reaction efficiency is also common in this synthesis process.
The molecular structure of meglumine acetrizoate can be described as follows:
The compound exhibits a complex structure that allows for effective interaction with biological tissues while minimizing adverse reactions.
Meglumine acetrizoate undergoes various chemical reactions during its application in medical imaging:
The pharmacokinetics of meglumine acetrizoate reveal that it achieves peak plasma concentrations shortly after intravenous administration, with a half-life that varies based on renal function.
The mechanism by which meglumine acetrizoate enhances imaging involves:
Studies indicate that approximately 100% of the administered dose is excreted within 24 hours in patients with normal renal function, underscoring its efficiency as a contrast agent.
Relevant analyses demonstrate that its physicochemical properties make it suitable for intravenous administration without significant adverse effects on patients.
Meglumine acetrizoate is primarily used in:
CAS No.: 109434-24-4
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3